2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane
Overview
Description
2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane is a useful research compound. Its molecular formula is C18H20BrF3O and its molecular weight is 389.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane is a synthetic organic molecule characterized by its unique adamantane core and specific substituents, notably a brominated phenyl group and a trifluoroethoxy group. This compound has garnered interest due to its potential biological activities, although detailed studies on its specific mechanisms and effects remain limited.
Chemical Structure and Properties
The molecular formula of this compound is . The structure can be represented as follows:
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C18H20BrF3O |
CAS Number | 929000-50-0 |
Purity | 98% |
Although specific studies on the biological activity of this compound are scarce, the presence of bromine and trifluoroethoxy groups suggests potential interactions with various biological targets. Aryl adamantane derivatives are being explored for their medicinal properties, particularly in antiviral and anticancer research. The mechanisms likely depend on the compound's ability to interact with cellular receptors or enzymes.
Interaction Studies
Interaction studies are essential for understanding how this compound behaves in biological systems. These studies typically focus on:
- Binding Affinity : How well the compound binds to target proteins.
- Enzyme Inhibition : The ability of the compound to inhibit specific enzymes related to disease processes.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that certain adamantane derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds with similar structural motifs have shown effectiveness against influenza viruses.
- Anticancer Potential : Some studies suggest that brominated compounds can induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy in targeting cancerous cells.
Table 2: Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-(5-Bromo-2-methoxyphenyl)adamantane | C17H21BrO | Contains a methoxy group instead of trifluoroethoxy |
1-(4-Bromo-3-fluorophenyl)adamantane | C17H20BrF | Features a fluorine atom |
1-(5-Chloro-4-fluorophenyl)adamantane | C17H20ClF | Contains chlorine instead of bromine |
Properties
IUPAC Name |
2-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-9-18(20,21)22)15(8-14)17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17H,3-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTGWNPYDOAOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703137 | |
Record name | 2-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-50-0 | |
Record name | 2-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]tricyclo[3.3.1.1~3,7~]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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